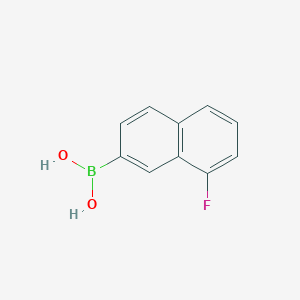
(8-Fluoronaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Fluoronaphthalen-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H8BFO2 and its molecular weight is 189.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agents
Recent studies have highlighted the potential of (8-Fluoronaphthalen-2-yl)boronic acid derivatives as anti-cancer agents. A series of compounds designed as flutamide-like antiandrogens were synthesized, replacing the nitro group with boronic acid functionality. These compounds were tested against various cancer cell lines, demonstrating selective activity towards prostate cancer cells (LAPC-4, PC-3) compared to non-cancerous cells (HK-2) . The incorporation of boronic acids in drug design serves as an isostere for carboxylic acids and phenolic hydroxyls, enhancing the biological activity of the resulting compounds.
Tyrosine Kinase Inhibitors
Boronic acids, including this compound, are known to inhibit proteasomes and tyrosine kinases, which play crucial roles in cancer progression. The ability of these compounds to form reversible covalent bonds with target proteins makes them valuable in developing targeted therapies for various malignancies .
Hydroxylation Reactions
This compound has been utilized in catalytic systems for the ipso-hydroxylation of aryl boronic acids to produce phenolic derivatives. In a study involving raw and chemically modified biomass as catalysts, it was demonstrated that using a copper catalyst significantly enhances the conversion rates of aryl boronic acids to their corresponding phenols under mild conditions . The efficiency of this reaction highlights the potential of boronic acids in green chemistry applications.
| Catalyst Type | Conversion Rate (%) | Reaction Time (h) |
|---|---|---|
| Raw Cellulose | 30 | 24 |
| Sugarcane Bagasse | 45 | 24 |
| CEDA-[Cu] | 100 | 24 |
This table summarizes the effectiveness of different catalysts in hydroxylation reactions involving aryl boronic acids.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties, such as increased thermal stability and enhanced mechanical strength. The functionalization of polymers with boronic acids can lead to materials suitable for electronic applications, including sensors and conductive films.
Synthesis of Novel Compounds
A significant body of research focuses on synthesizing new derivatives of this compound for various applications. For instance, a study reported the synthesis of thirty-three final boronic acid derivatives through Miyaura borylation methods, which demonstrated high yields and purity . These derivatives were subsequently evaluated for their biological activities and catalytic properties.
Mechanistic Studies
Mechanistic studies involving this compound have provided insights into its reactivity patterns and interactions with biological targets. Research utilizing molecular docking simulations has elucidated how these compounds interact at the molecular level with target proteins involved in cancer pathways .
Eigenschaften
CAS-Nummer |
627526-70-9 |
|---|---|
Molekularformel |
C10H8BFO2 |
Molekulargewicht |
189.98 g/mol |
IUPAC-Name |
(8-fluoronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BFO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,13-14H |
InChI-Schlüssel |
BSVZMHVEULIQRG-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |
Kanonische SMILES |
B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















